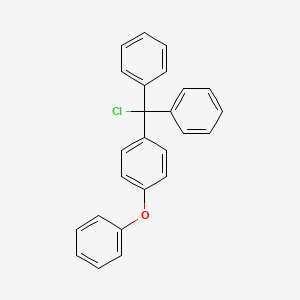![molecular formula C14H16N2 B13680499 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound. It is characterized by a pyrrolo[2,3-c]pyridine core structure with a benzyl group attached at the 6th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the desired pyrrolo[2,3-c]pyridine structure .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules with potential therapeutic properties, such as kinase inhibitors and antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in studying the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
作用机制
The mechanism of action of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity, leading to potential therapeutic effects such as anti-cancer properties .
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocyclic compound with a similar core structure but different biological activities.
Pyrrolo[3,4-c]pyridine: Shares a similar pyridine ring but differs in the position of the nitrogen atoms, leading to distinct pharmacological properties.
Uniqueness
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of a benzyl group at the 6th position.
属性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
6-benzyl-1,4,5,7-tetrahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H16N2/c1-2-4-12(5-3-1)10-16-9-7-13-6-8-15-14(13)11-16/h1-6,8,15H,7,9-11H2 |
InChI 键 |
AGDAAJUFIODTEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=CN2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)

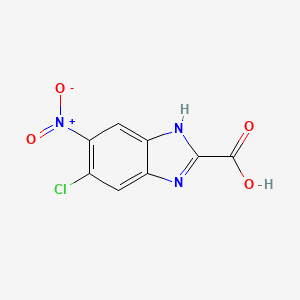
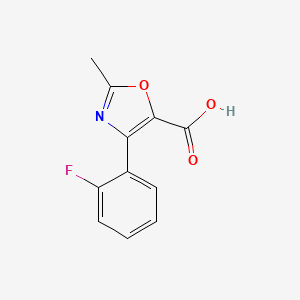
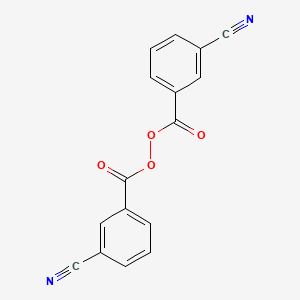
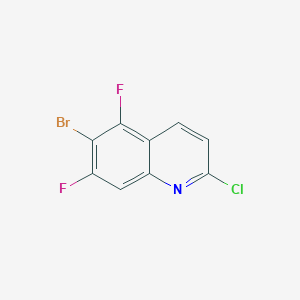

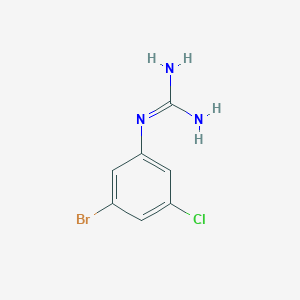
![5-Methoxy-4-oxaspiro[2.5]octan-7-ol](/img/structure/B13680464.png)
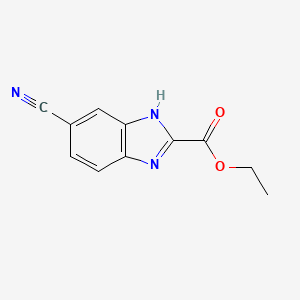
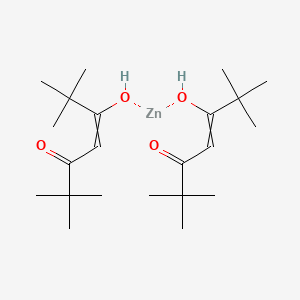
![2-(2,4-Difluorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13680482.png)
dimethylsilane](/img/structure/B13680494.png)
